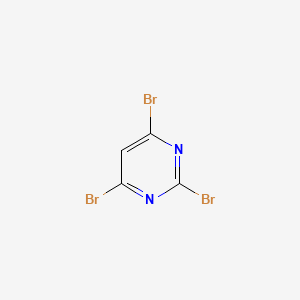

2,4,6-Tribromopyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87663. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-tribromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEYFWKLKMOHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293181 | |

| Record name | 2,4,6-Tribromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36847-11-7 | |

| Record name | 36847-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tribromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tribromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Tribromopyrimidine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of 2,4,6-tribromopyrimidine, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this key chemical intermediate.

Chemical Properties and Structure

This compound is a halogenated derivative of pyrimidine, characterized by the presence of three bromine atoms at the 2, 4, and 6 positions of the pyrimidine ring. These electron-withdrawing bromine atoms significantly influence the chemical reactivity of the molecule, making it a valuable precursor for the synthesis of a wide range of functionalized pyrimidine derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄HBr₃N₂ | --INVALID-LINK-- |

| Molecular Weight | 316.78 g/mol | --INVALID-LINK-- |

| Melting Point | 108-113 °C | [Various Suppliers] |

| Boiling Point | 369.1 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Density | 2.545 g/cm³ (Predicted) | --INVALID-LINK-- |

| Appearance | Off-white to yellow crystalline powder | [Various Suppliers] |

Table 2: Structural Identifiers for this compound

| Identifier | Value |

| SMILES | C1=C(N=C(N=C1Br)Br)Br |

| InChI | InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H |

Synthesis

Experimental Protocol: Hypothetical Synthesis of this compound

Materials:

-

Barbituric acid

-

Phosphorus oxybromide (POBr₃)

-

Inert solvent (e.g., high-boiling point ether)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend barbituric acid in an excess of phosphorus oxybromide.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxybromide.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound as a crystalline solid.

Spectroscopic Characterization (Predicted)

Specific experimental spectra for this compound are not widely published. However, based on the known spectroscopic properties of similar halogenated pyrimidines, the following characteristics can be predicted.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H-NMR (CDCl₃, 500 MHz) | δ ~7.5-8.0 ppm (singlet, 1H, H-5) |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ ~160-165 ppm (C2), δ ~155-160 ppm (C4, C6), δ ~110-115 ppm (C5) |

| IR (KBr) | ν ~3100-3000 cm⁻¹ (C-H stretch), ~1550-1400 cm⁻¹ (C=C, C=N stretching), ~800-700 cm⁻¹ (C-Br stretch) |

| Mass Spec. (EI) | m/z ~316, 318, 320, 322 (M⁺, isotopic pattern for 3 Br atoms), fragment ions corresponding to the loss of Br atoms. |

Reactivity and Applications in Drug Development

The three bromine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity makes this compound a valuable scaffold for the synthesis of polysubstituted pyrimidines. The positions C4 and C6 are generally more reactive towards nucleophiles than the C2 position. This differential reactivity allows for sequential and regioselective substitution, enabling the construction of complex molecular architectures.

This compound serves as a key building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.

Logical Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following diagram illustrates a logical workflow for the synthesis of a substituted aminopyrimidine, a common scaffold in kinase inhibitors, starting from this compound.

Caption: Synthetic workflow for a kinase inhibitor scaffold.

This generalized scheme highlights the sequential displacement of bromine atoms with different amine nucleophiles, a common strategy to introduce molecular diversity and tune the pharmacological properties of the final compound. The remaining bromine atom can be used for further functionalization, for instance, through cross-coupling reactions.

Conclusion

This compound is a highly functionalized and reactive building block with significant applications in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined reactivity allows for the controlled synthesis of a wide array of substituted pyrimidine derivatives. This guide provides a foundational understanding of its properties and synthetic utility, aiming to facilitate its use in research and development.

An In-depth Technical Guide to 2,4,6-Tribromopyrimidine (CAS: 36847-11-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromopyrimidine, identified by CAS number 36847-11-7, is a versatile halogenated heterocyclic compound. Its unique trifunctional nature makes it a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and significant applications, with a particular focus on its role in pharmaceutical and agrochemical research. The information is presented to support and guide researchers and professionals in leveraging the potential of this compound in their work.

Chemical and Physical Properties

This compound is an off-white to light yellow powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and reaction planning.

| Property | Value | Reference |

| CAS Number | 36847-11-7 | [1][2][3] |

| Molecular Formula | C₄HBr₃N₂ | [1][2] |

| Molecular Weight | 316.78 g/mol | [1][2] |

| Appearance | Off-white to light yellow powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Melting Point | 108-113°C | [4] |

| Boiling Point | 124 °C (at 5 Torr) | [4] |

| Density (Predicted) | 2.545±0.06 g/cm³ | [4] |

| Storage Conditions | Store at 0-8 °C; Sealed in dry, store in freezer, under -20°C | [1][4][5] |

| InChI | InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H | [2] |

| SMILES | C1=C(N=C(N=C1Br)Br)Br | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general understanding of its synthetic context can be derived from related pyrimidine chemistry. The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related nitrogen-containing species. For halogenated pyrimidines, the introduction of bromine can occur either by using brominated starting materials or by direct bromination of the pyrimidine ring.

A relevant synthetic approach for a related compound, 2,4,6-tris(4-bromophenyl)pyrimidine, involves the base-promoted condensation of 1,3-di(4-bromophenyl)propen-3-one with 4-bromobenzamidine benzensulfonate.[6] This highlights a common strategy for forming the pyrimidine core that could be adapted.

General Workflow for Pyrimidine Synthesis:

Caption: Generalized workflow for the synthesis of substituted pyrimidines.

Applications in Research and Development

This compound serves as a pivotal intermediate in several key areas of chemical and pharmaceutical research.[1] Its bromine substituents provide reactive sites for further functionalization, making it a versatile scaffold.[1]

3.1. Pharmaceutical Development:

The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents.[7] this compound is particularly valuable in the synthesis of novel antiviral and anticancer drugs.[1] The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, allowing for the fine-tuning of biological activity.[1] The pyrimidine scaffold itself is a key component of DNA and RNA, making its derivatives of great interest in targeting biological processes.[7]

Logical Relationship of Pyrimidine Derivatives in Drug Discovery:

Caption: The progression from a core pyrimidine structure to potential drug candidates.

3.2. Agrochemicals:

In the agricultural sector, this compound is utilized in the formulation of herbicides and fungicides.[1] The presence of bromine atoms often enhances the biological activity and selectivity of these agrochemicals.[1]

3.3. Materials Science:

The compound is also employed in materials science as a precursor for developing advanced materials with tailored properties.[1] It can be incorporated into polymers and resins to enhance flame retardancy and thermal stability, which are critical properties in the construction and manufacturing industries.[1]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Information:

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

Data sourced from PubChem.[2]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical development, and materials science. Its trifunctional nature allows for the creation of a diverse range of novel compounds. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in harnessing its full potential. As research continues, the utility of this compound as a key building block is expected to expand further.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4HBr3N2 | CID 258580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 36847-11-7 [chemicalbook.com]

- 4. This compound CAS#: 36847-11-7 [m.chemicalbook.com]

- 5. 36847-11-7|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 2,4,6-Tribromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-Tribromopyrimidine, a halogenated heterocyclic compound of interest in synthetic organic chemistry. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

IUPAC Name: this compound Molecular Formula: C₄HBr₃N₂ Molecular Weight: 316.78 g/mol CAS Number: 36847-11-7

The molecular structure of this compound consists of a pyrimidine ring substituted with three bromine atoms at positions 2, 4, and 6. The single proton is located at the 5-position of the aromatic ring.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Melting Point | 108-113 °C | [1] |

| Boiling Point | 124 °C at 5 Torr | [1] |

| Density (predicted) | 2.545 ± 0.06 g/cm³ | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | [1] |

Spectroscopic Data (Predicted)

Due to the limited availability of experimentally derived spectra in public databases, the following spectroscopic data are predicted based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be simple, showing a single peak for the proton at the C5 position.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 ppm | Singlet | 1H | H-5 |

Prediction is based on the analysis of similar halogenated pyrimidine structures.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the carbon atoms of the pyrimidine ring.

| Chemical Shift (δ) | Assignment |

| ~160 - 165 ppm | C-2, C-4, C-6 |

| ~110 - 115 ppm | C-5 |

Prediction is based on established substituent effects on the pyrimidine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H and C-N stretching, as well as C-Br stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 1550 - 1450 | Medium-Strong | Aromatic C=N and C=C Stretching |

| 1200 - 1000 | Medium-Strong | C-N Stretching |

| 700 - 500 | Strong | C-Br Stretching |

Prediction is based on typical IR absorption frequencies for halogenated aromatic compounds.

Mass Spectrometry (Predicted)

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing three bromine atoms. The molecular ion peak (M+) will be a cluster of peaks due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The most abundant peaks in the molecular ion cluster are expected at m/z values corresponding to the combinations of these isotopes.

| m/z | Assignment |

| [M]+, [M+2]+, [M+4]+, [M+6]+ | Molecular ion cluster containing three bromine atoms |

| [M-Br]+ | Fragment ion corresponding to the loss of a bromine atom |

| [M-Br₂]+ | Fragment ion corresponding to the loss of two bromine atoms |

| [M-Br₃]+ | Fragment ion corresponding to the loss of three bromine atoms |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2,4,6-trihalopyrimidines involves the halogenation of barbituric acid. The following is a representative protocol for the synthesis of this compound.

Reactants:

-

Barbituric acid

-

Phosphorus oxybromide (POBr₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine barbituric acid and an excess of phosphorus oxybromide.

-

Heat the mixture to 150-160°C with continuous stirring for approximately 5-6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the cooled reaction mixture onto a mixture of crushed ice and ether, pre-cooled to -10°C.

-

Collect the resulting precipitate by filtration.

-

Extract the aqueous filtrate with ether.

-

Combine the precipitate and the ether extracts and dry the combined organic phase.

-

Remove the ether by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

Caption: Synthesis workflow for this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

Finely powder a small amount of the crystalline solid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a rate of approximately 10-15 °C per minute initially.

-

As the melting point is approached (within ~15-20 °C), reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Acquisition of Infrared (IR) Spectrum

The IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique.

Procedure:

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities or involvement of this compound in cellular signaling pathways. Its primary utility appears to be as a versatile chemical intermediate for the synthesis of more complex molecules with potential biological functions. Researchers in drug discovery may utilize this compound as a scaffold to introduce bromine atoms into a target molecule, which can then be further functionalized through cross-coupling reactions to explore structure-activity relationships.

Logical Relationships

The primary logical relationship involving this compound is its role as a synthetic precursor. The bromine atoms on the pyrimidine ring are excellent leaving groups in nucleophilic aromatic substitution reactions and can also participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide range of substituents at the 2, 4, and 6 positions of the pyrimidine core.

Caption: Synthetic utility of this compound.

References

2,4,6-Tribromopyrimidine molecular weight and formula

An In-depth Technical Guide to 2,4,6-Tribromopyrimidine

For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic compound. It primarily serves as a versatile building block in the synthesis of a variety of biologically active molecules.[1] Its utility is particularly noted in the development of antiviral and anticancer agents, as well as in the formulation of agricultural chemicals like herbicides and fungicides.[1] The bromine substituents on the pyrimidine ring enhance the compound's reactivity and biological activity, making it a valuable intermediate in medicinal chemistry and materials science.[1]

Core Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in synthetic chemistry, providing the basis for stoichiometric calculations and analytical characterization.

| Property | Value |

| Molecular Formula | C4HBr3N2 |

| Molecular Weight | 316.78 g/mol |

| CAS Number | 36847-11-7 |

| Appearance | Off-white to light yellow powder |

| Melting Point | 108-113°C |

| Boiling Point | 369.1°C at 760 mmHg |

| Density | 2.545 g/cm³ |

| InChIKey | AHEYFWKLKMOHCI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=C(N=C1Br)Br)Br |

Data sourced from multiple chemical databases.[1][2][3]

Logical Relationship of Core Properties

The following diagram illustrates the logical connection between the compound's name, its chemical formula, and its resulting molecular weight.

Experimental Protocols

As this compound is primarily an intermediate or a building block, detailed experimental protocols are highly specific to the target molecule being synthesized. Researchers utilizing this compound would typically find its application within broader synthetic procedures in medicinal chemistry and agrochemical development literature. These protocols would detail reaction conditions such as solvents, temperatures, catalysts, and purification methods tailored for the specific reaction, for instance, a Suzuki or a Buchwald-Hartwig coupling, to functionalize the pyrimidine core.

Due to its classification as an irritant and acute oral toxin, standard laboratory safety protocols are mandatory.[2] This includes the use of personal protective equipment such as gloves and safety glasses, and handling the compound in a well-ventilated fume hood.[3]

Applications in Research and Development

This compound is a valuable precursor for creating more complex molecules with tailored properties.[1] Its applications span several key areas of research:

-

Pharmaceutical Development : It is a crucial intermediate for synthesizing novel antiviral and anticancer drugs.[1] The tribrominated structure allows for selective substitution reactions to build diverse molecular libraries for drug discovery.

-

Agricultural Chemicals : The compound is used to create effective herbicides and fungicides, contributing to crop protection and management.[1]

-

Materials Science : It serves as a precursor in the development of advanced materials, where the bromine atoms can be functionalized to tune the material's properties.[1]

References

Spectroscopic Characterization of 2,4,6-Tribromopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the key spectroscopic data for the compound 2,4,6-tribromopyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and computational models. Detailed, generalized experimental protocols for obtaining such data are also provided for practical application in a laboratory setting. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development, offering foundational data for characterization and quality control.

Introduction

This compound is a halogenated heterocyclic compound of interest in various fields of chemical synthesis, including the development of novel pharmaceutical agents and functional materials. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules. The presence of three bromine atoms offers multiple sites for further functionalization through cross-coupling reactions, making it a versatile synthetic intermediate. Accurate spectroscopic characterization is critical for verifying the identity, purity, and structure of this compound in any research and development workflow. This document outlines the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₄HBr₃N₂; Molecular Weight: 316.78 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ~8.5 - 9.0 | Singlet (s) | The single proton at the C5 position is expected to be significantly deshielded by the adjacent electronegative nitrogen and bromine atoms. |

| ¹³C | ~160 (C2), ~145 (C4/C6), ~95 (C5) | Singlet (s) | C2, C4, C6: Carbons bonded to bromine are expected at lower field. C5: The carbon bearing the single proton is expected at a higher field. |

Note: Predictions are based on computational models and analysis of similar halogenated pyrimidine structures. Actual experimental values may vary based on solvent and acquisition parameters.

Infrared (IR) Spectroscopy

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100 - 3000 | C-H Stretch (Aromatic) | Weak | Corresponds to the stretching of the single C-H bond on the pyrimidine ring. |

| 1600 - 1500 | C=N and C=C Ring Stretching | Medium | Characteristic vibrations of the pyrimidine ring system. Multiple bands may be observed in this region. |

| 1450 - 1350 | Ring Stretching/Scissoring | Medium | Further skeletal vibrations of the heterocyclic ring. |

| 1200 - 1000 | C-H In-plane Bend | Weak | Bending vibration of the C5-H bond. |

| 800 - 600 | C-Br Stretch | Strong | Strong absorptions are expected in the fingerprint region due to the carbon-bromine bonds. The exact position can be complex. |

| Below 800 | Ring Bending (Out-of-plane) | Medium | Vibrations associated with the deformation of the pyrimidine ring. |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (Mass/Charge Ratio) | Ion | Notes |

| 314, 316, 318, 320 | [M]⁺ (Molecular Ion) | The molecular ion peak will appear as a characteristic isotopic cluster due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The expected intensity ratio for a tribrominated compound is approximately 1:3:3:1. This pattern is a definitive indicator of the presence of three bromine atoms. |

| 235, 237, 239 | [M - Br]⁺ | Loss of a single bromine radical, resulting in a dibrominated fragment. This will also show a characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| 156, 158 | [M - 2Br]⁺ | Loss of two bromine radicals, leaving a monobrominated fragment with a characteristic 1:1 isotopic pattern. |

| 77 | [M - 3Br]⁺ | Loss of all three bromine radicals. |

| 51 | [C₃HN]⁺ | Further fragmentation of the pyrimidine ring. |

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

-

Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).[1][2] The choice of solvent is critical as it must fully dissolve the sample without reacting with it.

-

Dissolution : Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.[1] Avoid introducing any solid particulates.

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a standard pulse program.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A longer acquisition time or a higher sample concentration may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1][2]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts relative to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR.

-

Background Spectrum : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.[4]

-

Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal surface.

-

Apply Pressure : Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).[4]

-

Cleaning : After analysis, release the pressure arm, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.[5]

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard technique for the analysis of relatively volatile and thermally stable organic molecules.

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe, which allows the sample to be heated gently under vacuum to promote volatilization into the ion source.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation : The high energy of the ionization process imparts excess energy into the molecular ion, causing it to fragment into smaller, characteristic charged ions and neutral radicals.[8]

-

Mass Analysis : The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Presentation : The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Reactivity and Stability of 2,4,6-Tribromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromopyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its three reactive bromine atoms, situated on an electron-deficient pyrimidine core, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. This document details its synthesis, stability under various conditions, and its reactivity in key transformations such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction. Detailed experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this important synthetic intermediate.

Introduction

Halogenated pyrimidines are a critical class of intermediates in the development of a wide array of biologically active compounds. The pyrimidine scaffold is a core component of nucleobases and is found in numerous pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms onto the pyrimidine ring significantly enhances its synthetic utility, providing reactive handles for the introduction of various functional groups.

This compound, with its three bromine atoms at the 2, 4, and 6 positions, is a particularly valuable synthon. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the carbon atoms attached to the bromine atoms highly electrophilic and susceptible to nucleophilic attack and cross-coupling reactions. The differential reactivity of the bromine atoms can often be exploited to achieve regioselective functionalization, further enhancing its synthetic value. This guide aims to provide a detailed technical overview of the chemical properties of this compound to facilitate its use in research and development.

Synthesis of this compound

The synthesis of this compound is analogous to the well-established methods for the preparation of 2,4,6-trichloropyrimidine, typically starting from barbituric acid. The hydroxyl groups of barbituric acid are converted to bromine atoms using a suitable brominating agent.

A plausible and commonly employed method involves the reaction of barbituric acid with phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and bromine (Br₂). The reaction is typically carried out at elevated temperatures.

Proposed Experimental Protocol: Synthesis from Barbituric Acid

Materials:

-

Barbituric acid

-

Phosphorus oxybromide (POBr₃)

-

N,N-dimethylaniline (optional, as a catalyst)

-

Toluene or other high-boiling inert solvent

-

Ice

-

Dichloromethane or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a fume hood, to a stirred suspension of barbituric acid (1.0 eq) in a suitable high-boiling solvent such as toluene, add phosphorus oxybromide (3.0 - 5.0 eq).

-

Optionally, a catalytic amount of N,N-dimethylaniline can be added.

-

Heat the reaction mixture to reflux (typically 110-150 °C) and maintain for several hours (monitoring by TLC or LC-MS is recommended).

-

After completion of the reaction, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Stability of this compound

The stability of this compound is a critical factor for its storage and handling in synthetic applications. While specific quantitative data for this compound is scarce in the literature, general trends for halogenated pyrimidines and related heterocycles can provide valuable insights.

Thermal Stability

Halogenated pyrimidines are generally crystalline solids with moderate thermal stability. This compound has a reported melting point in the range of 108-113 °C. Above its melting point, decomposition may occur. Studies on related azido-pyrimidines suggest that the pyrimidine ring itself can undergo thermal decomposition at elevated temperatures, often leading to polymerization.[2] For synthetic reactions, temperatures should be carefully controlled to avoid unwanted side reactions and decomposition.

Photochemical Stability

Halogenated pyrimidines are known to be sensitive to ultraviolet (UV) radiation.[3][4] The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species and subsequent degradation of the molecule. Therefore, it is recommended to store this compound in amber-colored vials and to protect reaction mixtures from direct sunlight or other strong light sources.

pH Stability

The stability of this compound in aqueous solutions is dependent on the pH. Under strongly acidic or basic conditions, hydrolysis of the bromine atoms can occur, leading to the formation of the corresponding hydroxypyrimidines (barbituric acid derivatives). Pyrimidine nucleosides, for instance, have been shown to be unstable under acidic conditions.[5] For reactions conducted in aqueous or protic solvents, the pH should be carefully controlled to minimize hydrolytic side reactions.

Table 1: Physical and Stability Properties of this compound

| Property | Value |

| Molecular Formula | C₄HBr₃N₂ |

| Molecular Weight | 316.78 g/mol |

| Melting Point | 108-113 °C |

| Appearance | Solid |

| Storage Conditions | Store in a cool, dry, dark place. |

| Thermal Stability | Decomposes at elevated temperatures. |

| Photochemical Stability | Sensitive to UV light. |

| pH Stability | Susceptible to hydrolysis under strong acidic or basic conditions. |

Reactivity of this compound

The three bromine atoms on the pyrimidine ring are the primary sites of reactivity, enabling a wide range of transformations. The electron-deficient nature of the pyrimidine ring makes these positions highly susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction of halogenated pyrimidines. The bromine atoms at the 2, 4, and 6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.

The regioselectivity of the substitution is influenced by both electronic and steric factors. Generally, the 4 and 6 positions are more reactive towards nucleophiles than the 2-position due to greater activation by the para and ortho nitrogen atoms.[6] This differential reactivity can be exploited for the regioselective synthesis of mono- and di-substituted pyrimidines.

Caption: General workflow for nucleophilic aromatic substitution on this compound.

Materials:

-

This compound

-

Amine nucleophile (e.g., piperidine, morpholine)

-

A suitable solvent (e.g., ethanol, DMF, DMSO)

-

A base (e.g., triethylamine, potassium carbonate)

-

Dichloromethane or other suitable extraction solvent

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure for Mono-substitution:

-

Dissolve this compound (1.0 eq) in a suitable solvent in a round-bottom flask.

-

Add the amine nucleophile (1.0-1.2 eq) and a base (e.g., triethylamine, 1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Procedure for Di- or Tri-substitution:

-

To achieve higher degrees of substitution, an excess of the nucleophile and/or higher reaction temperatures and longer reaction times are typically required. The exact conditions will depend on the nucleophilicity of the amine and the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. This reaction is widely used to form biaryl and aryl-heteroaryl structures. The reactivity of the C-Br bonds in this compound generally follows the order 4/6 > 2. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective mono-, di-, or tri-arylation can be achieved.[7]

Caption: Key components of the Suzuki-Miyaura coupling reaction with this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, DME)

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.0-1.2 eq), and base (2.0-3.0 eq) in an anhydrous solvent, add the palladium catalyst (1-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 81 | [8] |

| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 83 | [1] |

Note: Yields are for related chloro-derivatives and serve as an estimation for the reactivity of the tribromo-analogue.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Similar to the Suzuki coupling, the regioselectivity of the Sonogashira coupling on this compound can be controlled to afford mono-, di-, or tri-alkynylated products.[9]

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere, add the palladium catalyst (1-5 mol%), copper(I) iodide (1-10 mol%), and the amine base.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

Reduction (Dehalogenation)

The bromine atoms of this compound can be removed through reduction, a process known as dehalogenation. This is typically achieved through catalytic hydrogenation.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas is an effective method for the dehalogenation of aryl halides. The selectivity of the dehalogenation can be influenced by the choice of catalyst and reaction conditions. Raney nickel has been reported to be effective for the selective dehalogenation of the pyrimidine ring while leaving halogens on an attached phenyl ring intact.[10]

Caption: General scheme for the catalytic hydrogenation (dehalogenation) of this compound.

Materials:

-

This compound

-

Catalyst (e.g., 10% Pd/C or Raney nickel)

-

Solvent (e.g., methanol, ethanol, ethyl acetate)

-

Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

-

Base (e.g., triethylamine, to neutralize the HBr formed)

-

Celite

Procedure:

-

Dissolve this compound (1.0 eq) and a base (3.0 eq) in a suitable solvent in a hydrogenation flask.

-

Carefully add the catalyst under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization if necessary.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrimidine derivatives. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, coupled with the potential for regioselective functionalization, makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its stability and reactivity, as detailed in this guide, is essential for its effective application in the laboratory. The provided experimental protocols offer a starting point for the development of robust synthetic routes to novel and complex molecular architectures.

References

- 1. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 2. researchgate.net [researchgate.net]

- 3. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photochemistry of halogen pyrimidines: iodine release studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. USRE28865E - Selective dehalogenation - Google Patents [patents.google.com]

The Electron-Deficient Nature of the 2,4,6-Tribromopyrimidine Ring: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the electron-deficient characteristics of the 2,4,6-tribromopyrimidine ring. This key heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to its versatile reactivity, which is primarily dictated by the synergistic electron-withdrawing effects of the two nitrogen atoms and three bromine substituents.

Executive Summary

Electronic Properties of the 2,4,6-Trihalogenated Pyrimidine Ring

The pronounced electron-deficient character of the this compound ring is a direct consequence of the inductive and mesomeric effects of the constituent atoms. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, significantly lowering the electron density of the carbon atoms. This effect is further amplified by the presence of three highly electronegative bromine atoms.

Computational studies on related halogenated pyrimidines, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, have provided quantitative insights into the charge distribution within the ring. Density Functional Theory (DFT) calculations have shown that the carbon atoms bonded to the halogens and flanked by nitrogen atoms bear a significant partial positive charge, making them prime targets for nucleophilic attack.[1] While specific Mulliken charge calculations for this compound are not widely published, the trend observed in other halogenated pyrimidines suggests a similar, if not more pronounced, charge polarization.

Spectroscopic data further corroborates the electron-deficient nature of the ring. The chemical shifts of the ring protons and carbons in ¹H and ¹³C NMR spectroscopy are typically observed at higher frequencies (downfield) compared to their non-halogenated counterparts, indicative of a deshielded electronic environment.

Table 1: Spectroscopic Data for 2,4,6-Trichloropyrimidine (Analogue)

| Nucleus | Chemical Shift (ppm) |

| ¹H | 7.65 (s, 1H) |

| ¹³C | 162.5 (C2), 161.8 (C4, C6), 120.5 (C5) |

Data sourced from publicly available spectral databases for 2,4,6-trichloropyrimidine and serves as a reference for the expected spectral characteristics of this compound.[2][3][4]

Reactivity and Key Synthetic Transformations

The electron-deficient nature of the this compound ring dictates its reactivity, making it a versatile substrate for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA)

The carbon atoms at positions 2, 4, and 6 of the this compound ring are highly activated towards SNA reactions. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a bromide ion restores the aromaticity of the ring.

The regioselectivity of these substitutions can often be controlled by reaction conditions and the nature of the nucleophile. Generally, the C4 and C6 positions are more reactive than the C2 position. This reactivity pattern allows for the sequential and regioselective introduction of different nucleophiles, making this compound a valuable scaffold for building molecular diversity.

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. This compound is an excellent substrate for these reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino functionalities.

The regioselectivity of these cross-coupling reactions can be finely tuned by the choice of catalyst, ligands, and reaction conditions. This allows for the synthesis of complex, highly functionalized pyrimidine derivatives with precise control over the substitution pattern.

Caption: Schematic representation of a Suzuki-Miyaura cross-coupling reaction with this compound.

Applications in Drug Discovery and Development

The 2,4,6-trihalogenated pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[5][6][7] The pyrimidine core can act as a bioisostere for the purine ring of ATP, enabling competitive binding to the ATP-binding site of kinases. The ability to selectively functionalize the 2, 4, and 6 positions allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Derivatives of 2,4,6-trichloropyrimidine have been utilized in the synthesis of inhibitors for various kinases, including Aurora kinases, which are implicated in cancer.[8] The synthetic accessibility and versatile reactivity of these trihalogenated pyrimidines make them invaluable starting materials for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Caption: Workflow illustrating the use of 2,4,6-trihalogenated pyrimidines in drug discovery.

Experimental Protocols (Representative for 2,4,6-Trihalogenated Pyrimidines)

The following protocols are based on established procedures for 2,4,6-trichloropyrimidine and can be adapted for this compound with appropriate modifications to reaction times and purification methods.

Synthesis of 2,4,6-Trichloropyrimidine

Reaction: Chlorination of barbituric acid using phosphorus oxychloride.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add barbituric acid (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5.0-7.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield 2,4,6-trichloropyrimidine as a colorless to pale yellow oil.[8][9][10][11]

Table 2: Synthesis of 2,4,6-Trichloropyrimidine - Reaction Parameters

| Reagent | Molar Ratio | Role |

| Barbituric Acid | 1.0 | Starting Material |

| Phosphorus Oxychloride | 5.0 - 7.0 | Chlorinating Agent/Solvent |

| N,N-Dimethylformamide | Catalytic | Catalyst |

| Yield | ~80-90% |

Nucleophilic Aromatic Substitution with an Amine

Reaction: Regioselective amination of 2,4,6-trichloropyrimidine.

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as THF or isopropanol in a round-bottom flask.

-

Add the amine nucleophile (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.[6][7][12]

Table 3: SNAr of 2,4,6-Trichloropyrimidine with an Amine - Reaction Parameters

| Reagent | Molar Ratio | Role |

| 2,4,6-Trichloropyrimidine | 1.0 | Substrate |

| Amine | 1.1 | Nucleophile |

| Base (e.g., TEA) | 1.5 | Acid Scavenger |

| Yield (Mono-substitution) | Variable (dependent on amine) |

Suzuki-Miyaura Cross-Coupling

Reaction: Palladium-catalyzed coupling of 2,4,6-trichloropyrimidine with an arylboronic acid.

Procedure:

-

To a microwave-safe reaction vial, add 2,4,6-trichloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (3:1 or 4:1).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 15-30 minutes.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography on silica gel to obtain the mono-arylated pyrimidine.[13][14][15][16]

Table 4: Suzuki Coupling of 2,4,6-Trichloropyrimidine - Reaction Parameters

| Reagent | Molar Ratio/Loading | Role |

| 2,4,6-Trichloropyrimidine | 1.0 | Substrate |

| Arylboronic Acid | 1.2 | Coupling Partner |

| Base (e.g., K₂CO₃) | 3.0 | Activator |

| Palladium Catalyst | 2-5 mol% | Catalyst |

| Yield (Mono-substitution) | Good to Excellent |

Conclusion

The this compound ring is a highly electron-deficient scaffold with predictable and versatile reactivity. Its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an invaluable building block in organic synthesis. For professionals in drug discovery and development, the ability to selectively functionalize this core provides a powerful platform for the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This guide has provided a foundational understanding of the electronic properties, reactivity, and synthetic utility of this important heterocyclic system, leveraging data from its close analogue, 2,4,6-trichloropyrimidine, to offer a comprehensive overview for researchers in the field.

References

- 1. Molecular structure, harmonic and anharmonic frequency calculations of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine by HF and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trichloropyrimidine(3764-01-0) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. nbinno.com [nbinno.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 9. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 10. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 12. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

2,4,6-Tribromopyrimidine: A Versatile Heterocyclic Scaffold for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its pyrimidine core, substituted with three reactive bromine atoms, makes it an excellent precursor for the development of a wide array of complex molecules. The electron-deficient nature of the pyrimidine ring, further enhanced by the inductive effect of the bromine substituents, renders the 2, 4, and 6 positions susceptible to nucleophilic substitution and cross-coupling reactions. This reactivity profile allows for the strategic and regioselective introduction of diverse functionalities, making this compound a valuable tool in medicinal chemistry, drug discovery, and materials science. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this important heterocyclic building block.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₄HBr₃N₂ | [1] |

| Molecular Weight | 316.78 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 36847-11-7 | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 108-113 °C | |

| Boiling Point | 124 °C at 5 Torr | |

| Density | 2.545 g/cm³ (predicted) | |

| Solubility | Soluble in many organic solvents. |

Safety Information:

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Synthesis of this compound

While a variety of substituted pyrimidines can be synthesized through condensation reactions, the direct synthesis of this compound is most commonly achieved through the bromination of a suitable pyrimidine precursor. A plausible and widely utilized method for the synthesis of analogous halogenated pyrimidines involves the reaction of barbituric acid (2,4,6-trihydroxypyrimidine) with a strong brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and bromine (Br₂).[2]

Conceptual Experimental Protocol: Bromination of Barbituric Acid

Disclaimer: This is a conceptual protocol based on the synthesis of the chloro-analogue and general knowledge of bromination reactions. Researchers should consult specific literature and perform a thorough risk assessment before attempting this synthesis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place barbituric acid.

-

Reagent Addition: Carefully add an excess of phosphorus oxybromide (POBr₃) to the flask. Alternatively, a mixture of phosphorus tribromide (PBr₃) and elemental bromine (Br₂) can be used. The reaction is typically performed in the presence of a high-boiling point tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, which acts as a catalyst and acid scavenger.

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion of the reaction, the excess brominating agent is carefully quenched, for example, by pouring the reaction mixture onto crushed ice. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Key Reactions of this compound as a Heterocyclic Building Block

The reactivity of this compound is dominated by the susceptibility of the C2, C4, and C6 positions to nucleophilic attack and palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of a variety of substituents.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates the displacement of the bromide ions by a wide range of nucleophiles. The reactivity of the positions generally follows the order C4 > C6 > C2, although this can be influenced by the nature of the nucleophile and the reaction conditions.

Typical Nucleophiles:

-

Amines: Primary and secondary amines readily displace the bromine atoms to form aminopyrimidines.[3][4]

-

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding ether derivatives.

-

Thiolates: Thiolates react to form thioethers.

Detailed Experimental Protocol: SNAr with a Primary Amine

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add the primary amine (1.0-1.2 eq. for monosubstitution, or an excess for polysubstitution) and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq. per substitution) to the solution.

-

Reaction Conditions: Heat the reaction mixture with stirring. The temperature can range from room temperature to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The residue is then taken up in an organic solvent and washed with water or a saturated aqueous solution of sodium bicarbonate to remove any salts. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling allows for the introduction of alkyne moieties onto the pyrimidine ring.[5][6] This reaction is a powerful tool for the synthesis of conjugated systems and for further functionalization of the alkyne group.

Detailed Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (5-10 mol%).

-

Reagent Addition: Add a degassed solvent, such as tetrahydrofuran (THF) or DMF, followed by a base, usually an amine like triethylamine or diisopropylamine (2.0-3.0 eq.). Finally, add the terminal alkyne (1.1-1.2 eq. for monosubstitution).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. The filtrate is then diluted with an organic solvent and washed with saturated aqueous ammonium chloride and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds (boronic acids or esters). This reaction is widely used to synthesize biaryl and heteroaryl pyrimidines.

Conceptual Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or K₃PO₄.

-

Solvent: Add a degassed solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF, and water.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, and add water and an organic solvent for extraction. Separate the organic layer.

-

Purification: Wash the organic phase with brine, dry it over an anhydrous salt, and remove the solvent in vacuo. Purify the product by column chromatography or recrystallization.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | A singlet in the aromatic region (likely δ 8.0-9.0 ppm) corresponding to the C5-H proton. |

| ¹³C NMR | Three signals for the carbon atoms of the pyrimidine ring. The carbons attached to bromine (C2, C4, C6) will appear at a characteristic chemical shift, and the C5 carbon will be a CH group. |

| IR Spectroscopy | Characteristic peaks for C-H stretching, C=N and C=C stretching of the aromatic ring, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for three bromine atoms. |

Applications in Research and Development

The ability to introduce a wide range of functional groups onto the pyrimidine core makes this compound a valuable starting material for the synthesis of compounds with potential biological activity. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. The tribrominated scaffold allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the substituents at the 2, 4, and 6 positions.

Conclusion

This compound is a highly reactive and versatile heterocyclic building block with significant potential in synthetic organic chemistry. Its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides access to a vast chemical space of substituted pyrimidines. This guide has provided an overview of its synthesis, key reactions, and potential applications, offering a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities for drug discovery and materials science. The detailed experimental protocols serve as a starting point for the practical application of this important scaffold in the laboratory.

References

- 1. This compound | C4HBr3N2 | CID 258580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 3. youtube.com [youtube.com]

- 4. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 2,4,6-Tribromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of 2,4,6-tribromopyrimidine, a key intermediate in the development of a wide range of biologically active molecules. While the precise first synthesis of this tribrominated scaffold is not prominently documented in readily available historical records, its origins are intrinsically linked to the pioneering work on the pyrimidine ring system in the late 19th and early 20th centuries. This guide delves into the foundational discoveries that paved the way for its synthesis, details plausible early synthetic routes based on established chemical principles of the era, and provides contemporary experimental protocols for its preparation.

A Historical Perspective: The Dawn of Pyrimidine Chemistry